molecular formula C14H8O8 B1680268 Rufigallol CAS No. 82-12-2

Rufigallol

Cat. No.: B1680268
CAS No.: 82-12-2
M. Wt: 304.21 g/mol
InChI Key: NEIMTOOWBACOHT-UHFFFAOYSA-N
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Description

Rufigallol, also known as 1,2,3,5,6,7-hexahydroxy-9,10-anthraquinone, is an organic compound with the molecular formula C14H8O8. It is a member of the hydroxyanthraquinones family and is derived from gallic acid. This compound is known for its distinctive red crystalline needles that sublime without melting at 365°C . This compound is soluble in dioxane and has been studied for its various chemical and biological properties.

Preparation Methods

Chemical Reactions Analysis

Rufigallol undergoes various chemical reactions, including oxidation, reduction, and complexation. It forms crimson-colored complexes with metals such as beryllium, aluminum, thorium, zirconium, and hafnium . These reactions are often used for the spectrophotometric determination of beryllium in low concentrations. This compound’s electron-deficient structure makes it a good candidate for forming discotic liquid crystals from non-planar molecules . The compound’s reactivity with metals and its ability to form complexes are significant aspects of its chemical behavior.

Scientific Research Applications

Rufigallol has a wide range of scientific research applications:

Mechanism of Action

Rufigallol exerts its effects through a pro-oxidant mechanism. It produces oxygen radicals inside parasitized erythrocytes, which contribute to its antimalarial activity . The compound’s interaction with metals and its ability to form complexes also play a role in its biological activity. The molecular targets and pathways involved in this compound’s mechanism of action include the generation of reactive oxygen species and the disruption of cellular processes in parasites.

Comparison with Similar Compounds

Rufigallol is structurally similar to other hydroxyanthraquinones, such as exifone. Both compounds exhibit antimalarial properties and can form complexes with metals . this compound’s unique ability to form discotic liquid crystals sets it apart from other similar compounds . Other related compounds include quinone, hydroxyanthraquinone, and octahydroxyanthraquinone . These compounds share some chemical properties with this compound but differ in their specific applications and reactivity.

This compound’s distinctive chemical structure and reactivity make it a valuable compound for various scientific and industrial applications. Its unique properties and potential for forming complexes and liquid crystals highlight its significance in research and development.

Properties

IUPAC Name

1,2,3,5,6,7-hexahydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O8/c15-5-1-3-7(13(21)11(5)19)10(18)4-2-6(16)12(20)14(22)8(4)9(3)17/h1-2,15-16,19-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIMTOOWBACOHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1O)O)O)C(=O)C3=CC(=C(C(=C3C2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1075359
Record name Rufigallol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1075359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82-12-2
Record name Rufigallol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rufigallol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rufigallol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1075359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RUFIGALLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S977046N6I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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